2-bromo-6-fluoro-4-nitrobenzamide
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Overview
Description
2-Bromo-6-fluoro-4-nitrobenzamide is an aromatic compound with the molecular formula C7H4BrFN2O3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzamide core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-fluoro-4-nitrobenzamide typically involves the nitration of 2-bromo-4-fluoroaniline followed by amidation. The nitration process can be carried out using a mixture of sulfuric acid and nitric acid at controlled temperatures. The resulting nitro compound is then reacted with an appropriate amide source to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvents like chloroform and reagents such as sulfuric acid and nitric acid are commonly used in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 2-bromo-6-fluoro-4-aminobenzamide.
Oxidation: Formation of oxidized aromatic compounds.
Scientific Research Applications
2-Bromo-6-fluoro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-6-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-nitrobenzamide
- 2-Bromo-4-fluoro-6-nitrophenol
- 2-Bromo-6-fluoro-4-nitrotoluene
Uniqueness
2-Bromo-6-fluoro-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1807088-76-1 |
---|---|
Molecular Formula |
C7H4BrFN2O3 |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
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